![molecular formula C9H7N3O3S B2910655 N-(4-nitrobenzo[d]thiazol-5-yl)acetamide CAS No. 1421585-84-3](/img/structure/B2910655.png)

N-(4-nitrobenzo[d]thiazol-5-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

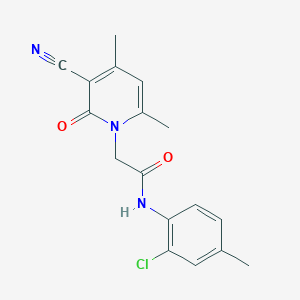

“N-(4-nitrobenzo[d]thiazol-5-yl)acetamide” is a compound that belongs to the class of organic compounds known as benzenesulfonamides . It is a derivative of thiazole, a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds .

Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .

Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, it is known that similar compounds can inhibit the growth of cells by stopping the division when the cells complete a division cycle before another DNA synthesis phase starts .

Physical and Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Future Directions

Mechanism of Action

Target of Action

N-(4-nitrobenzo[d]thiazol-5-yl)acetamide, also known as N-(4-NITRO-1,3-BENZOTHIAZOL-5-YL)ACETAMIDE, is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . They have been shown to target the DprE1 enzyme, which is crucial for the survival of Mycobacterium tuberculosis .

Mode of Action

The compound interacts with its target, the DprE1 enzyme, inhibiting its function . This interaction results in the disruption of the enzyme’s role in the synthesis of arabinogalactan, an essential component of the mycobacterial cell wall . This disruption leads to the death of the bacteria .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the arabinogalactan biosynthesis pathway . By inhibiting the DprE1 enzyme, the compound disrupts the synthesis of arabinogalactan, leading to the weakening of the bacterial cell wall and ultimately, bacterial death .

Result of Action

The primary result of the action of this compound is the inhibition of the growth of Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme and disrupting the synthesis of arabinogalactan, the compound weakens the bacterial cell wall, leading to bacterial death .

Biochemical Analysis

Biochemical Properties

Benzothiazole derivatives have been found to exhibit anti-tubercular activity . They have shown inhibitory effects against Mycobacterium tuberculosis, suggesting that they may interact with enzymes, proteins, and other biomolecules involved in the life cycle of this bacterium .

Cellular Effects

Benzothiazole derivatives have been reported to exhibit anti-proliferative activity against certain cancer cell lines . This suggests that N-(4-nitrobenzo[d]thiazol-5-yl)acetamide could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Benzothiazole derivatives have been studied for their inhibitory effects against Mycobacterium tuberculosis, suggesting that they may exert their effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name |

N-(4-nitro-1,3-benzothiazol-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O3S/c1-5(13)11-6-2-3-7-8(10-4-16-7)9(6)12(14)15/h2-4H,1H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJHLTTYKRLLXKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C2=C(C=C1)SC=N2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(5-chloro-2-methoxyphenyl)-4-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2910572.png)

![3-Fluoro-4-[(pyrrolidin-2-yl)methoxy]benzene-1-sulfonamide hydrochloride](/img/structure/B2910573.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(4-methylphenyl)methoxy]piperidin-4-imine](/img/structure/B2910579.png)

![2-[3-(Fluoromethyl)azetidin-1-yl]ethan-1-ol hydrochloride](/img/structure/B2910583.png)

![2-CYCLOPENTYL-N-[3-HYDROXY-4-(HYDROXYMETHYL)CYCLOPENTYL]ACETAMIDE](/img/structure/B2910584.png)

![ethyl 4-(3,4-dimethoxyphenyl)-6-[(4-fluorobenzenesulfonyl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2910592.png)

![11,13-dimethyl-N-(3-methylphenyl)-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine](/img/structure/B2910594.png)

![[(1-cyanocyclohexyl)carbamoyl]methyl 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)benzoate](/img/structure/B2910595.png)